Ancistroguineine A
Description
Ancistroguineine A is a naphthylisoquinoline alkaloid isolated from plant species of the Ancistrocladus genus. It belongs to a class of natural products renowned for their complex dimeric structures, comprising a naphthalene-derived moiety linked to an isoquinoline unit via a biaryl axis . This compound has garnered attention for its anti-pancreatic cancer activity, specifically its ability to induce preferential cytotoxicity (PC) against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions. Its bioactivity is attributed to structural features such as oxygenation patterns and stereochemistry, which influence interactions with cellular targets.
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1S,3S)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)20(9-12)28-4)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14-/m0/s1 |
InChI Key |
PXJPRGKZMGISMU-KBPBESRZSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
Synonyms |
ancistroguineine A ancistroguineine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features and Anti-Austerity Activity
A study evaluating 14 naphthylisoquinoline alkaloids identified critical structural motifs influencing PC₅₀ values against PANC-1 cells (Table 1). This compound (compound 263) was grouped with ancistroyafungines A–D (259–262), ancistrobertsonine A (264), and others. The SAR revealed:
- O-Methylation in the naphthalene portion : Compounds with demethylated positions (e.g., C-5′ or C-4′) showed enhanced activity.
- Substitution in the isoquinoline unit: Hydroxyl or methoxy groups at specific positions modulated interactions with cellular targets.
Table 1. Comparison of Cytotoxic Activity and Structural Features of Selected Naphthylisoquinoline Alkaloids
| Compound | PC₅₀ (μM) | Key Structural Features |
|---|---|---|
| Ancistroyafungine A (259) | 22.7 | 5′-O-methyl, 4′-O-methyl |
| Ancistroyafungine B (260) | 7.60 | 5′-O-demethyl, 4′-O-methyl |
| Ancistroyafungine D (262) | 9.70 | 5′-O-demethyl, 4′-O-demethyl |
| This compound (263) | Moderate* | Undisclosed methylation pattern (inferred) |
| Ancistrobonsoline A1 (281) | Significant† | Bonsolosate linkage, stereochemistry |
*this compound’s PC₅₀ falls within the study’s reported range (7.60–67.80 μM), suggesting moderate activity.
Structural Analysis and Activity Trends
- Demethylation Enhances Potency : Ancistroyafungine B (260) and D (262), both 5′-O-demethyl derivatives, showed 3–4 times greater activity than their methylated counterpart (259). This highlights the importance of free hydroxyl groups in optimizing target binding .
- This compound’s Inferred Structure : While its exact substitution pattern is undisclosed, this compound’s moderate activity suggests suboptimal O-methylation or hydroxylation relative to highly active analogs like 260 and 262.
- Stereochemical and Biaryl Linkage Effects : Ancistrobonsolines A1/A2, characterized by unique bonsolosate linkages, further underscore the role of stereochemistry in bioactivity .
Mechanistic Implications
The anti-austerity activity of these compounds correlates with their ability to inhibit cancer cell survival under nutrient starvation, a hallmark of pancreatic tumor microenvironments. Demethylated analogs likely enhance hydrogen bonding with cellular kinases or autophagy regulators, while excessive methylation (as in 259) reduces this interaction .
Q & A
Q. Q. How to structure a research manuscript on this compound to meet journal guidelines (e.g., Med. Chem. Commun.)?
- Answer :
- Abstract : Highlight therapeutic potential and novel methodologies.
- Results : Use tables for IC₅₀ values and figures for mechanistic models. Avoid redundant data in text.
- Supporting Information : Include synthetic procedures, spectral data, and statistical code .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
